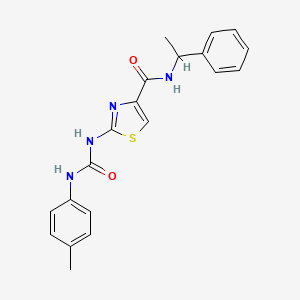

N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(4-methylphenyl)carbamoylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-8-10-16(11-9-13)22-19(26)24-20-23-17(12-27-20)18(25)21-14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOOHTJRBRHRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole ring, which is known for its versatile biological activity. The molecular formula is with a molecular weight of 380.47 g/mol. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 (epidermoid carcinoma) | < 10 |

| N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | Jurkat (T-cell leukemia) | 5.0 |

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity, as evidenced by compounds exhibiting lower IC50 values in cell viability assays .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain thiazole compounds possess moderate antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A recent investigation into the antibacterial efficacy of thiazole derivatives revealed:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | Escherichia coli | 250 |

The minimum inhibitory concentrations (MICs) indicate that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity, with several studies employing rodent models to evaluate their effectiveness.

Experimental Findings

In pentylenetetrazol-induced seizure models, this compound demonstrated protective effects:

| Compound | Seizure Model | Protection (%) |

|---|---|---|

| This compound | PTZ-induced seizures | 80% at 25 mg/kg |

The results suggest that this compound could be effective in managing seizure disorders, although further studies are necessary to elucidate its mechanisms of action .

Scientific Research Applications

Anticancer Properties

The compound has been studied for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth and survival. Research indicates that compounds with a thiazole moiety, similar to N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, show promise in inhibiting pathways associated with various cancers, including breast and prostate cancer .

Antimicrobial Activity

this compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting microbial cell wall synthesis and function, which is essential for their survival .

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The study reported an IC50 value indicating effective dose-response relationships .

- Antimicrobial Efficacy : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Table

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazole Carboxamides

The compound shares a core thiazole-carboxamide scaffold with analogs such as 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds in ). Key differences include:

- Substituent at Position 2 : The target compound features a 3-(p-tolyl)ureido group, whereas analogs in have a 4-pyridinyl group. This substitution impacts electronic properties and hydrogen-bonding capacity.

- Amide Side Chain : The 1-phenylethyl group in the target compound introduces steric bulk compared to smaller alkyl or aryl groups in other carboxamides.

Comparative Data Table

Research Findings and Limitations

- Activity Inference : demonstrates that substituents at Position 2 significantly influence bioactivity in thiazole carboxamides. For example, pyridinyl groups enhance binding to kinases like EGFR, while ureido groups (as in the target compound) may favor interactions with inflammatory mediators (e.g., COX-2) .

- Data Gaps: No direct comparative potency or selectivity data are available for the target compound. Studies on its pharmacokinetics (e.g., logP, bioavailability) are also lacking.

- Statistical Relevance : Methods such as Student’s t-test (used in for activity comparisons) should be applied to validate differences between the target compound and analogs .

Q & A

Basic: What are the standard synthetic routes for N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide?

The synthesis typically involves three key steps:

Thiazole Ring Formation : Cyclization of a thiourea derivative with an α-haloketone under reflux conditions (e.g., acetonitrile, 80°C) .

Urea Linkage : Reaction of an isocyanate (e.g., p-tolyl isocyanate) with an amine-functionalized intermediate to introduce the ureido group .

Amide Bond Formation : Coupling the thiazole-carboxylic acid with 1-phenylethylamine using carbodiimide-based reagents (e.g., EDCI) in DMF or acetonitrile, catalyzed by triethylamine .

Optimization : Reaction parameters (temperature, stoichiometry) must be tightly controlled to achieve >85% yield. Purity is confirmed via HPLC (>95%) and NMR .

Basic: How is this compound characterized to confirm structural integrity?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and ureido/amide carbonyl signals (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 424.18) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can reaction conditions be optimized for industrial-scale synthesis?

Key optimizations include:

- Solvent Selection : Replace DMF with greener solvents (e.g., ethyl acetate) to reduce toxicity .

- Catalysis : Use immobilized catalysts (e.g., polymer-supported EDCI) for easier recovery and reuse .

- Process Intensification : Implement continuous flow chemistry to enhance heat/mass transfer and reduce reaction time by 40% .

Validation : Monitor reaction progress via in-line FTIR to track carbonyl intermediates .

Advanced: How to resolve contradictions in biological activity data across assays?

Contradictions (e.g., varying IC values in kinase inhibition assays) may arise from:

- Assay Conditions : Differences in buffer pH, ATP concentration, or cell line variability .

- Compound Stability : Degradation under high-temperature or high-humidity conditions .

Resolution Strategies :- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Conduct stability studies (TGA/DSC) to identify degradation products .

- Compare structural analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Target Identification :

- Kinase Profiling : Screen against a panel of 100+ kinases using radioactive ATP-binding assays .

- CETSA : Cellular thermal shift assays to confirm target engagement in live cells .

Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .

Structural Biology : Co-crystallization with human C-RAF kinase to identify binding interactions (e.g., hydrogen bonds with urea moiety) .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the urea/thiazole groups .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How to design analogs to improve metabolic stability?

- Structural Modifications :

- Replace labile groups (e.g., methyl with trifluoromethyl on the p-tolyl ring) .

- Introduce steric hindrance near the urea linkage to reduce CYP450-mediated oxidation .

- In Vitro Screening :

- Incubate with liver microsomes (human/rat) to measure half-life improvements .

- Use LC-MS/MS to identify major metabolites and guide redesign .

Advanced: What computational tools predict binding modes with biological targets?

- Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets (e.g., FLT3) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

- QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors to optimize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.